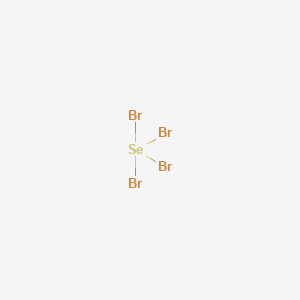

Selenium tetrabromide

説明

Historical Context and Early Investigations

The history of selenium chemistry began with the element's discovery in 1817 by Swedish chemists Jöns Jacob Berzelius and Johan Gottlieb Gahn. wikipedia.orgpharmanord.com However, detailed investigations into its specific halides, such as selenium tetrabromide, followed later. Early studies focused on the fundamental properties and behavior of selenium halides. A notable investigation in the early 20th century was conducted by Don M. Yost and John B. Hatcher, who studied the vapor density of this compound in 1931. acs.org Their work was crucial in establishing that SeBr₄ decomposes in the vapor phase into selenium dibromide (SeBr₂) and elemental bromine (Br₂). acs.orgpsu.edu Later research confirmed that the vapor above solid this compound consists mainly of selenium dibromide and bromine. These foundational studies on its stability and decomposition were essential for understanding its reactivity and handling in subsequent synthetic applications.

Significance in Modern Inorganic and Organic Chemistry

This compound is a versatile and important reagent in contemporary chemistry. oulu.fi Its significance stems from its role as a source of electrophilic selenium and as a brominating agent. In inorganic chemistry, it is used in the preparation of other selenium compounds and coordination complexes. For instance, its reaction with triphenylphosphine (B44618) results in the formation of [Ph₃PBr]⁺ and the selenium(II)-containing anion [SeBr₃]⁻. oulu.fi

In organic synthesis, SeBr₄ is particularly valued for its ability to react with unsaturated carbon-carbon bonds. oulu.fi It undergoes regio- and stereospecific electrophilic addition reactions with alkenes and alkynes, providing a direct pathway to a wide array of functionalized organoselenium compounds. researchgate.netthieme-connect.comthieme-connect.com These reactions are fundamental to the synthesis of selenium-containing heterocycles, which are scaffolds of interest in materials science and medicinal chemistry. oulu.firesearchgate.netscispace.com The reactivity of SeBr₄ allows for the construction of complex molecular architectures, such as selenophenes and selenolopyridines, often under mild conditions. researchgate.netmathnet.ru Compared to other selenium halides, like the unstable selenium dibromide which must often be generated in situ, the relative thermal stability of solid this compound makes it a more convenient reagent to handle. oulu.firesearchgate.net

Overview of Current Research Domains

Modern research continues to explore and expand the applications of this compound. A primary focus remains on its use in synthetic organic chemistry. Researchers are actively developing novel synthetic methodologies that leverage SeBr₄ for the construction of complex heterocyclic systems. researchgate.netresearchgate.net For example, studies have shown that the reaction of in situ generated selenium(IV) bromide with substituted ethynylpyridines can yield either 3-bromoselenolo[3,2-b]pyridine or bis[(E)-2-bromo-2-pyridylethenyl]diselenide derivatives, depending on the specific reactants. researchgate.netmathnet.ru

Another significant research domain involves the detailed investigation of reaction mechanisms. Quantum chemical studies and spectroscopic monitoring are employed to understand the intricate pathways of its reactions, such as the cyclization mechanisms involved in the formation of five-membered heterocycles from reactions with diynes. researchgate.net Furthermore, the ionization behavior of this compound in various polar solvents continues to be a subject of study, providing insights into its solution-state structure and reactivity. rsc.orgrsc.org These fundamental studies are critical for optimizing existing synthetic protocols and designing new chemical transformations.

Interactive Table: Examples of Reactions Involving this compound

| Reactant(s) | Product(s) | Research Focus | References |

|---|---|---|---|

| Ethynylpyridines | 3-Bromoselenolo[3,2-b]pyridine derivatives | Synthesis of selenium-containing heterocycles | researchgate.netmathnet.ru |

| Dimethyldiethynylsilane | Five-membered selenium-silicon heterocycles | Cyclization reactions and mechanistic studies | researchgate.net |

| Propargyl alcohols | (Z,Z)-Bis(β-chlorovinyl)selenium dichlorides (using SeCl₄) and related bromo-derivatives | Regio- and stereospecific electrophilic additions | thieme-connect.comthieme-connect.com |

Table of Compounds Mentioned

| Compound Name | Formula |

|---|---|

| 3-Bromoselenolo[3,2-b]pyridine | C₇H₄BrNSe |

| Bis[(E)-2-bromo-2-pyridylethenyl]diselenide | C₁₄H₁₀Br₂N₂Se₂ |

| Bromine | Br₂ |

| Carbon disulfide | CS₂ |

| Chloroform (B151607) | CHCl₃ |

| Dimethyldiethynylsilane | C₆H₆Si |

| Selenium | Se |

| Selenium dibromide | SeBr₂ |

| This compound | SeBr₄ |

| Triphenylphosphine | C₁₈H₁₅P |

特性

InChI |

InChI=1S/Br4Se/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQZBGAODFEJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SeBr4, Br4Se | |

| Record name | selenium(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium(IV)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064871 | |

| Record name | Selenium tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-65-3 | |

| Record name | Selenium bromide (SeBr4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium tetrabromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium bromide (SeBr4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM TETRABROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O54YXR180 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Selenium Tetrabromide

Direct Synthesis Routes from Elemental Precursors

The most common and straightforward method for synthesizing selenium tetrabromide involves the direct reaction of elemental selenium with elemental bromine. wikipedia.orgcymitquimica.com This method is favored for its simplicity and high yield of the desired product.

The fundamental reaction is as follows:

Se + 2Br₂ → SeBr₄ wikipedia.org

This reaction is typically carried out by treating powdered gray selenium with a solution of excess bromine in a suitable solvent. chemicalbook.com Commonly used solvents include carbon disulfide (CS₂), chloroform (B151607), and ethyl bromide, in which this compound is soluble. wikipedia.org The reaction is often performed in a round-bottom flask equipped with a means to control the addition of bromine and to manage any excess reactants. chemicalbook.com

A typical laboratory-scale synthesis involves suspending finely powdered, pure selenium in dry carbon disulfide. chemicalbook.com Bromine is then added slowly to this suspension. chemicalbook.com The reaction is exothermic, and the this compound product separates as fine, yellow-orange crystals. wikipedia.orgchemicalbook.com Once the reaction is complete, any excess bromine and the carbon disulfide solvent are removed, often by passing a stream of dry air over the mixture. chemicalbook.com The resulting solid this compound is then quickly transferred to a tightly sealed container to prevent decomposition, as it is sensitive to moisture. wikipedia.orgontosight.ai

The direct combination of elements can also be performed without a solvent, although this is less common due to the vigorous nature of the reaction.

Indirect Synthesis Pathways and Precursor Chemistry

While direct synthesis is prevalent, this compound can also be prepared through indirect routes using various selenium-containing precursors. These methods can be advantageous when elemental selenium is not the desired starting material or when specific reaction conditions are required.

One notable indirect pathway involves the reaction of selenium dioxide (SeO₂) with hydrobromic acid (HBr) . datapdf.com When selenium dioxide is dissolved in concentrated hydrobromic acid, a compound with the formula SeO₂·4HBr is formed. datapdf.com The dehydration of this adduct, for instance with concentrated sulfuric acid, can precipitate this compound. acs.org

Another synthetic approach utilizes selenium tetrachloride (SeCl₄) as a precursor. Through a metathesis reaction with a suitable bromide source, the chloride ions can be exchanged for bromide ions to yield this compound. For example, the reaction of selenium tetrachloride with boron tribromide can produce this compound.

Furthermore, this compound is involved in equilibria with other selenium bromides. For instance, it can be formed from the reaction of diselenium (B1237649) dibromide (Se₂Br₂) with excess bromine. This equilibrium is reversible, and the thermal decomposition of this compound can yield diselenium dibromide and bromine.

The following table summarizes some of the indirect synthesis pathways:

| Precursor(s) | Reagent(s) | Product | Reference(s) |

| Selenium Dioxide (SeO₂) | Hydrobromic Acid (HBr), Sulfuric Acid | This compound (SeBr₄) | datapdf.comacs.org |

| Selenium Tetrachloride (SeCl₄) | Boron Tribromide | This compound (SeBr₄) | |

| Diselenium Dibromide (Se₂Br₂) | Bromine (Br₂) | This compound (SeBr₄) |

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors that influence the outcome of the synthesis include the stoichiometry of the reactants, reaction temperature, choice of solvent, and the exclusion of moisture.

Stoichiometry and Reactant Purity: For the direct synthesis from elemental precursors, using a slight excess of bromine ensures the complete conversion of selenium to this compound. chemicalbook.com The purity of the starting elemental selenium is also important to avoid the formation of unwanted byproducts.

Solvent Selection: The choice of solvent plays a significant role. Carbon disulfide is a classic solvent for this reaction due to the good solubility of both bromine and this compound, and its inertness under the reaction conditions. wikipedia.orgchemicalbook.com Other halogenated solvents like chloroform and ethyl bromide are also suitable. wikipedia.org The solvent must be dry, as this compound readily hydrolyzes in the presence of water to form selenous acid and hydrobromic acid. wikipedia.orgontosight.ai

Temperature Control: The direct reaction of selenium and bromine is exothermic. While the reaction often proceeds readily at room temperature, some procedures involve gentle heating to ensure completion. However, excessive heating should be avoided as this compound can decompose upon heating, subliming at around 115°C and decomposing into selenium monobromide and bromine in the gas phase. wikipedia.org

Exclusion of Moisture: Due to the high sensitivity of this compound to moisture, all synthetic manipulations must be carried out under anhydrous conditions. ontosight.ai This includes using dry solvents and glassware, and performing the reaction under a dry, inert atmosphere (e.g., dry air or nitrogen). chemicalbook.com

Purification: Purification of the final product is often achieved by removing the volatile solvent and any excess bromine. chemicalbook.com Sublimation can be used for further purification, taking advantage of the compound's ability to sublime.

The following table outlines key optimization parameters for the direct synthesis of this compound:

| Parameter | Optimal Condition | Rationale | Reference(s) |

| Reactant Ratio | Slight excess of Bromine | Ensures complete conversion of Selenium. | chemicalbook.com |

| Solvent | Dry Carbon Disulfide, Chloroform, or Ethyl Bromide | Good solubility of reactants and product; inert. | wikipedia.orgchemicalbook.com |

| Moisture | Anhydrous conditions | Prevents hydrolysis of SeBr₄. | wikipedia.orgontosight.ai |

| Temperature | Room temperature or gentle heating | Promotes reaction without causing decomposition. | wikipedia.org |

| Purification | Removal of volatiles, Sublimation | Isolates pure SeBr₄. | chemicalbook.com |

Generation and Handling of In Situ Selenium Bromide Species

In many organic synthesis applications, this compound is not isolated but is generated in situ from more stable and easier-to-handle precursors. This approach avoids the challenges associated with handling the highly reactive and moisture-sensitive solid.

Selenium(IV) bromide species can be generated in situ from the reaction of elemental selenium with bromine directly in the reaction mixture where it will be consumed. researchgate.netmathnet.ru This method is employed in various organic transformations, such as the synthesis of selenium-containing heterocycles. researchgate.net For example, the reaction of in situ generated selenium(IV) bromide with substituted ethynylpyridines can lead to the formation of 3-bromoselenolo[3,2-b]pyridine derivatives. researchgate.net

The in situ generation of other selenium bromide species, such as selenium dibromide (SeBr₂), is also a common strategy. mdpi.com Selenium dibromide is unstable and tends to disproportionate, but it can be generated from elemental selenium and bromine and used immediately in subsequent reactions. mdpi.com These in situ generated reagents are valuable for a variety of organic reactions, including cyclization and functionalization reactions. mdpi.com

The handling of these in situ generated species requires careful control of the reaction conditions. The stoichiometry of the selenium and bromine sources must be precise to generate the desired selenium bromide species. The choice of solvent is also critical, with acetonitrile (B52724) being a common solvent for these types of reactions as it can help to stabilize the reactive intermediates. mdpi.comlmaleidykla.lt

In some cases, the presence of bromide ions from salts like benzyltrimethylammonium (B79724) bromide can help to stabilize the selenium bromide species in solution, facilitating their reaction with organic substrates. lmaleidykla.lt

The study of these in situ generated species often involves advanced analytical techniques, such as NMR spectroscopy, to understand the nature of the active species in solution. acs.org

Elucidation of Molecular Structure and Bonding in Selenium Tetrabromide

Theoretical Frameworks of Molecular Geometry

Valence Shell Electron Pair Repulsion (VSEPR) Theory Applications

Valence Shell Electron Pair Repulsion (VSEPR) theory is a model used to predict the geometry of individual molecules from the number of electron pairs surrounding their central atoms. chemthes.comquora.com For selenium tetrabromide (SeBr₄), the central selenium atom has six valence electrons, and each of the four bromine atoms contributes seven valence electrons, making a total of 34 valence electrons. pediabay.com

The Lewis structure shows the selenium atom bonded to four bromine atoms with one lone pair of electrons on the central selenium atom. pediabay.comguidechem.com This gives a total of five electron domains around the selenium atom (four bonding pairs and one lone pair). According to VSEPR theory, a molecule with five electron domains (AX₄E₁) adopts a see-saw molecular geometry to minimize repulsion between the electron pairs. chemthes.comguidechem.comchegg.com This arrangement is a derivative of a trigonal bipyramidal electron geometry, where the lone pair occupies an equatorial position to minimize lone pair-bonding pair repulsions.

Hybridization States of Central Selenium Atom

To accommodate five electron domains, the central selenium atom undergoes sp³d hybridization. guidechem.comvaia.com This involves the mixing of one s orbital, three p orbitals, and one d orbital to form five hybrid orbitals. These hybrid orbitals are then used to form the four sigma bonds with the bromine atoms and to accommodate the lone pair of electrons.

Computational Chemistry Approaches to Structure

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. stackexchange.commit.edu It is frequently employed for geometry optimization, a process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.comyoutube.com

For selenium-containing compounds, various DFT functionals, such as B3LYP, B3PW91, ωB97XD, M06-2X, and M08-HX, have been assessed for their ability to provide reliable structural and thermochemical data. mdpi.com Studies have shown that DFT calculations, when appropriately chosen, can accurately predict the geometries of such molecules. google.comrsc.org In the solid state, this compound exists in two polymorphic forms, a trigonal α-form and a monoclinic β-form, both of which are composed of tetrameric cubane-like Se₄Br₁₆ units. wikipedia.orgwebqc.org DFT calculations on the trigonal (P31c) crystal structure of SeBr₄ have been performed, providing lattice parameters and insights into the electronic band structure and density of states. materialsproject.org Such calculations are crucial for understanding the properties of the solid-state material.

Molecular Orbital (MO) Theory Analysis of Electronic Structure

Molecular Orbital (MO) theory provides a more detailed description of bonding by considering the combination of atomic orbitals to form molecular orbitals that are delocalized over the entire molecule. brsnc.inlibretexts.org In SeBr₄, the atomic orbitals of selenium and the four bromine atoms combine to form a set of bonding and antibonding molecular orbitals.

The interaction between the selenium and bromine orbitals leads to the formation of four sigma (σ) bonds. guidechem.com The electrons fill these molecular orbitals according to the Aufbau principle and Hund's rule. libretexts.org MO theory can explain the distribution of electrons within the molecule and provides insights into its electronic spectra and reactivity. brsnc.inguidechem.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a method to partition the total electron density of a molecule into atomic basins. uni-rostock.degoogle.comugent.be This analysis allows for the characterization of chemical bonds based on the topological properties of the electron density, ρ(r). escholarship.org

Key to this analysis are bond critical points (BCPs), which are points of minimum electron density along the path between two bonded atoms. nih.govsciencesconf.org The properties at these BCPs, such as the value of the electron density (ρ_BCP) and its Laplacian (∇²ρ_BCP), provide quantitative information about the nature of the chemical bond. nih.govresearchgate.netresearchgate.net A negative Laplacian (∇²ρ_BCP < 0) is indicative of a shared-shell (covalent) interaction, while a positive Laplacian (∇²ρ_BCP > 0) suggests a closed-shell (ionic, van der Waals, or hydrogen bond) interaction. nih.govresearchgate.net QTAIM analysis has been applied to understand the bonding in related selenium-halogen systems, clarifying the nature of the interactions within the molecule. nih.gov

Spectroscopic and Diffraction Techniques for Structural Determination

A combination of spectroscopic and diffraction methods is essential for accurately determining the structure of this compound in its different states of matter.

Gas-Phase Electron Diffraction (GED) is a primary technique for determining the geometric structure of molecules in the vapor phase, free from the influence of intermolecular forces present in condensed phases. wikipedia.orgoregonstate.edu However, attempts to study this compound using GED have shown that the compound is unstable in the gas phase. When solid SeBr₄ is heated to facilitate evaporation, it decomposes into selenium dibromide (SeBr₂) and elemental bromine (Br₂). rsc.orgpsu.edu

Consequently, the gas-phase electron diffraction experiments conducted on the vapor produced from heating solid SeBr₄ actually determined the molecular structure of SeBr₂. rsc.orgpsu.edu These studies revealed that selenium dibromide is a bent molecule.

| Parameter | Value |

|---|---|

| Se-Br Bond Length (rg) | 2.306(5) Å |

| Br-Se-Br Bond Angle (∠g) | 101.6(6)° |

This decomposition highlights the thermal lability of the Se(IV) oxidation state in the gas phase for the heavier halides.

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystal. wikipedia.orglibretexts.organton-paar.com In the solid state, this compound does not exist as discrete SeBr₄ monomers. Instead, it adopts a tetrameric, cubane-like structure with the formula [SeBr₄]₄. webelements.co.uk This structure is analogous to that of solid selenium tetrachloride ([SeCl₄]₄). almerja.com In this arrangement, each selenium atom is octahedrally coordinated by six bromine atoms, with three terminal and three bridging bromine atoms.

This compound also acts as a Lewis acid, reacting with bromide donors to form various bromoselenate(IV) anions. The structures of these anions have been extensively characterized by X-ray crystallography.

The Hexabromoselenate(IV) Anion, [SeBr₆]²⁻ : This anion features a central selenium atom in a +4 oxidation state, octahedrally coordinated by six bromide ligands. It is a common species formed when SeBr₄ reacts with metal bromides. mdpi.com The Se-Br bond lengths within the octahedron are typically equivalent unless distorted by crystal packing effects.

The Enneabromodiselenate(IV) Anion, [Se₂Br₉]⁻ : This dimeric anion consists of two SeBr₆ octahedra sharing a face, resulting in three bridging bromine atoms. The structure can be described as [Br₃Se(μ-Br)₃SeBr₃]⁻. Such species have been identified in reactions between bromoselenate(IV) solutions and dibromine in the presence of large organic cations. mdpi.com

The structural diversity of these anionic species is often driven by the nature of the counter-ion and the presence of non-covalent interactions within the crystal lattice. mdpi.com

| Anionic Species | Description | Key Structural Features |

|---|---|---|

| [SeBr₆]²⁻ | Mononuclear anion | Octahedral geometry around the central Se(IV) atom. |

| [Se₂Br₉]⁻ | Dinuclear anion | Two SeBr₆ octahedra sharing a common face (three bridging Br atoms). |

In the solid state, the crystal packing of this compound and its derivative anions is significantly influenced by non-covalent interactions, particularly chalcogen bonding and halogen bonding.

Chalcogen Bonding : This is a non-covalent interaction in which a chalcogen atom (like selenium) acts as an electrophilic center (a Lewis acid or chalcogen bond donor) and interacts with a nucleophilic region (a Lewis base). d-nb.infoscirp.org This interaction arises from the anisotropic distribution of electron density around the covalently bonded chalcogen atom, creating a region of positive electrostatic potential known as a σ-hole or π-hole. mdpi.commdpi.com In the crystal structures of bromoselenate(IV) compounds, chalcogen bonds can form between a selenium atom of one anionic unit and a bromide ligand of a neighboring unit. mdpi.com

Halogen Bonding : Similar to chalcogen bonding, halogen bonding is a directional, non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a Lewis base. researchgate.netnih.gov In the solid-state structures of polybromo-bromoselenates(IV), extensive networks of halogen bonds are observed. mdpi.com These interactions occur between the bromide ligands of the [SeBr₆]²⁻ or [Se₂Br₉]⁻ anions and surrounding polybromide units (like Br₂ or Br₃⁻), leading to the formation of complex supramolecular architectures. mdpi.com

The interplay between chalcogen and halogen bonding is crucial in stabilizing the crystal lattices of these bromine-rich selenium compounds, dictating their structural diversity and dimensionality. mdpi.com

Mechanistic Investigations of Selenium Tetrabromide Reactivity

Electrophilic Addition Reactions

As a potent electrophile, selenium tetrabromide readily engages with the electron-rich pi systems of unsaturated hydrocarbons. The selenium(IV) center acts as the electrophilic site, initiating a cascade of bond-forming and breaking events.

This compound undergoes electrophilic addition reactions with both alkenes and alkynes. The reaction with alkynes has been particularly well-documented. For instance, the addition of SeBr4 to acetylene (B1199291) results in a complex mixture of products. The primary products are bis(2-bromovinyl)selenium dibromide and (2-bromovinyl)-1,2,2-trihaloethylselenide, indicating a multi-step reaction pathway that involves both addition and subsequent rearrangement or further reaction.

The reaction of SeBr4 with substituted alkynes, such as propargyl alcohols, also proceeds as a regio- and stereospecific electrophilic addition. researchgate.net Similarly, investigations into the reaction of selenium tetrachloride (SeCl4), a closely related compound, with acetylene have shown the formation of (E,E)-bis(2-chlorovinyl) selenide (B1212193) and a rearranged product, (E)-(2-chlorovinyl)-1,2,2-trichloroethylselenide. acs.org This suggests that the selenium(IV) halide initially adds across the triple bond, forming a selenium(IV) intermediate which can then undergo further transformations.

While the reactions with selenium dihalides are more common, the underlying principle of electrophilic attack by the selenium atom on the π-bond is the same. The initial attack forms a transient, often cyclic, intermediate known as a seleniranium ion, which is then opened by a nucleophile. nih.gov In the case of SeBr4, the nucleophile is typically a bromide ion from the reagent itself.

The stereochemical and regiochemical outcomes of this compound additions are complex and depend significantly on the substrate. In contrast to the highly stereoselective anti-addition observed for selenium dibromide (SeBr2) with alkynes, which yields exclusively (E)-stereoisomers, the reaction of SeBr4 is less specific. nih.govmdpi.com

A reinvestigation of the addition of SeBr4 to acetylene and its derivatives revealed that the reaction is often regio- but not stereospecific. For example, the reaction between this compound and acetylene affords a nearly 1:1 mixture of the isomeric bis(cis-2-bromovinyl)- and bis(trans-2-bromovinyl)selenium dibromides. sci-hub.box This lack of stereospecificity suggests a different or more complex mechanism than the concerted anti-addition pathway proposed for SeBr2.

The regioselectivity of the addition generally follows what would be expected from an electrophilic attack, where the selenium atom adds to the less substituted carbon of the double or triple bond, leading to the more stable carbocationic intermediate. However, the term "Markovnikov's rule" is more complex in this context, as the initial adduct is a diorganoselenium(IV) dibromide rather than a simple alkyl halide. Reactions involving propargyl alcohols have been described as both regio- and stereospecific. researchgate.net

| Substrate | Reagent | Key Products | Stereochemistry | Reference |

| Acetylene | SeBr4 | bis(cis-2-bromovinyl)selenium dibromide, bis(trans-2-bromovinyl)selenium dibromide | Non-stereospecific mixture | sci-hub.box |

| 3-Haloprop-1-ynes | SeBr4 | (Z,Z)- and (E,E)-bis(2-dihalopropenyl)selenium dihalides | Non-stereospecific mixture | sci-hub.box |

| Propargyl Alcohols | SeBr4 | Products of electrophilic addition | Regio- and stereospecific | researchgate.net |

Ligand Exchange and Substitution Reactions

The bromide ligands attached to the selenium center in SeBr4 can be replaced by other nucleophiles in ligand exchange or substitution reactions. One of the most fundamental examples is hydrolysis. This compound readily decomposes in the presence of water or even moist air, undergoing hydrolysis to form selenous acid (H2SeO3) and hydrobromic acid (HBr). wikipedia.org This reaction involves the stepwise substitution of bromide ions with hydroxide (B78521) groups.

Another key reaction is the formation of the hexabromoselenate(IV) anion, [SeBr6]2−. This hypervalent species is generated when this compound (or Se(IV) formed in situ from elemental selenium and bromine) reacts with an excess of bromide ions, typically from a bromide salt like benzyltrimethylammonium (B79724) bromide. ktu.eduelaba.lt In this process, two additional bromide ligands coordinate to the selenium(IV) center, expanding its coordination sphere and forming a stable octahedral complex. This demonstrates the Lewis acidic character of SeBr4, where it accepts electron pairs from the incoming bromide ligands.

Formation of Organoselenium Compounds

This compound is a valuable reagent for the synthesis of more complex organoselenium structures, including various heterocyclic systems and hypervalent species.

This compound has been employed in the synthesis of selenium-containing heterocycles. For instance, it promotes the selane-Friedel-Crafts cyclization of certain 3-alkynylquinolones to afford selenophene[3,2-c]quinolone derivatives. In this reaction, the selenium(IV) species, generated in situ from selenium dioxide and hydrobromic acid, acts as the electrophile to trigger the intramolecular cyclization onto the aromatic ring.

The synthesis of the selenabicyclo[3.3.1]nonane skeleton is another important transformation in organoselenium chemistry. This bicyclic system is typically formed via the transannular cyclization of cis,cis-1,5-cyclooctadiene. While this reaction is most efficiently and selectively achieved using selenium dibromide (SeBr2), this compound can also be considered a potential, though less practical, reagent. mdpi.comnih.govresearchgate.netrsc.orgmdpi.com The use of SeBr4 in such reactions is often complicated by side reactions and the formation of product mixtures, leading to a preference for the more selective SeBr2 reagent in synthetic applications. rsc.org

This compound is itself a hypervalent compound, with the selenium atom existing in a +4 oxidation state and exceeding the standard octet of electrons. Its formal name, Tetrabromo-λ4-selane, reflects this characteristic. wikipedia.org

Furthermore, SeBr4 can be used as a starting material to generate other hypervalent selenium species. The most prominent example is its reaction with bromide salts to form the hexacoordinate, hypervalent hexabromoselenate(IV) anion, [SeBr6]2−. ktu.eduelaba.lt In this octahedral complex, the selenium atom is bonded to six bromine atoms, making it a clear example of a hypervalent species derived from SeBr4. This transformation highlights the ability of the selenium(IV) center to expand its coordination number upon reaction with suitable ligands.

Redox Chemistry and Oxidation State Transformations Involving this compound

This compound (SeBr₄) is a compound where selenium exists in the +4 oxidation state. xchemi.com This intermediate oxidation state allows SeBr₄ to participate in a variety of redox reactions, acting as either an oxidizing or a reducing agent, depending on the reacting species. The versatility of selenium to exist in multiple oxidation states, including -2, 0, +2, +4, and +6, is central to the reactivity of its compounds. xchemi.comepa.gov

As an oxidizing agent, this compound can react with substances that are more readily oxidized. In such reactions, the selenium(IV) center is reduced to a lower oxidation state, such as elemental selenium (0) or a selenide (-2). For instance, in the presence of a suitable reducing agent, SeBr₄ can be reduced to selenium monobromide (Se₂Br₂) or elemental selenium.

Conversely, SeBr₄ can function as a reducing agent when it encounters a stronger oxidizing agent. In these transformations, the selenium atom is oxidized from the +4 state to the +6 state, which is the highest common oxidation state for selenium. This is typically observed in reactions with highly electronegative elements or powerful oxidizing compounds.

A key aspect of its redox chemistry is its thermal decomposition. When heated, this compound can dissociate, a process that involves changes in the formal oxidation states of the resulting selenium species. It can decompose into selenium dibromide (SeBr₂) and bromine (Br₂).

The table below summarizes the potential redox transformations involving this compound, highlighting the change in selenium's oxidation state.

Table 1: Redox Reactions and Oxidation State Changes of this compound This table is interactive. You can sort and filter the data.

| Reaction Type | Reactant(s) | Product(s) | Initial Se Oxidation State | Final Se Oxidation State | Role of SeBr₄ |

|---|---|---|---|---|---|

| Reduction | Strong Reducing Agent | Elemental Selenium (Se) | +4 | 0 | Oxidizing Agent |

| Reduction | Mild Reducing Agent | Selenium Monobromide (Se₂Br₂) | +4 | +1 | Oxidizing Agent |

| Oxidation | Strong Oxidizing Agent | Selenium(VI) compounds | +4 | +6 | Reducing Agent |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the complex mechanisms of reactions involving this compound. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of various species, and identify the most plausible mechanistic routes. researchgate.net These models offer insights into the energetics and structural transformations that occur at a molecular level.

Computational modeling is crucial for identifying short-lived intermediate species that may be difficult or impossible to observe experimentally. These intermediates correspond to local minima on the Gibbs free energy profile. oregonstate.edu In reactions of selenium halides with unsaturated compounds, cyclic seleniranium ions are often proposed as key intermediates, and their structure and stability can be thoroughly analyzed using computational methods. nih.gov

The table below presents hypothetical data from a computational study on a reaction involving this compound to illustrate these concepts.

Table 2: Hypothetical Computational Data for a Reaction Mechanism This table is interactive. You can sort and filter the data.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | SeBr₄ + Alkene | 0.0 |

| Transition State 1 | Formation of Intermediate | +22.5 |

| Intermediate | Seleniranium Ion | +5.2 |

| Transition State 2 | Ring-opening of Intermediate | +15.8 |

Coordination Chemistry of Selenium Tetrabromide and Its Adducts

Synthesis and Isolation of Selenium Tetrabromide Coordination Compounds

The synthesis of coordination compounds involving selenium(IV) bromide can be achieved through several preparative routes. A common method involves the reaction of selenium dioxide (SeO₂) with hydrobromic acid (HBr) in the presence of an organic cation source, which leads to the formation of various bromoselenate(IV) anions. nih.gov For instance, reacting SeO₂ with HBr and pyridine (B92270) derivatives like 2-methylpyridine (B31789) or 4-methylpyridine, followed by the addition of elemental bromine, yields crystalline polybromide-bromoselenate(IV) complexes. nih.gov Specific examples of compounds isolated through this method include:

(4-MePyH)₅[Se₂Br₉]SeBr₆₂

(2-MePyH)₂{SeBr₆}

(PyH)₂{[SeBr₅]Br(Br₂)₂} nih.gov

Another synthetic approach is the direct reaction of this compound or other selenium tetrahalides with Lewis bases. oulu.fi Thioether ligands, for example, react with selenium dihalides (generated in situ) to form adducts. While many studies focus on SeCl₂, similar principles apply to SeBr₄. For example, bidentate sulfur-centered ligands can form cis-[SeBr₂(MeS(CH₂)₂SMe)]. oulu.fi Selenium tetrahalides also form adducts with nitrogen-donor ligands. Selenium tetrachloride, a related compound, reacts with pyridine (py) to form the 1:2 adduct SeCl₄·2py, which is isostructural with its tin tetrabromide analogue, SnBr₄·2py. rsc.org

Coordination compounds can also be synthesized by reacting this compound with other metal complexes. The reaction of iridium metal powder with an excess of selenium and this compound at 200 °C yields lustrous, vermillion crystals of the mononuclear iridium complex [IrBr₃(SeBr₂)₃]. researchgate.net In this case, SeBr₄ facilitates the activation of the noble metal and the crystallization of the resulting ternary compound. researchgate.net

Similarly, selenium(IV) complexes with amino acids have been synthesized, typically using selenium tetrachloride. bas.bg These reactions yield complexes with the general formula [Se(AA)₂(Cl)₂], where the amino acid (AA) acts as a bidentate ligand. bas.bg

Characterization of Ligand Interactions and Bonding Modes

The interaction between the central selenium(IV) atom and the surrounding ligands in its coordination compounds is multifaceted, involving both covalent and non-covalent forces. The ligands coordinate to the selenium center, which typically exhibits a pseudo-octahedral geometry due to the influence of a stereochemically active lone pair of electrons. nih.gov

In bromoselenate(IV) complexes, the primary ligands are bromide ions. However, the coordination sphere is often expanded through interactions with polybromide species like Br₃⁻ or Br₂ molecules. nih.gov These interactions are characterized as a form of halogen bonding, a non-covalent interaction between a halogen atom and a negative site. nih.govmdpi.com

Ligands can coordinate to the selenium(IV) center in various modes. Amino acids, for instance, typically act as bidentate ligands, coordinating through both the amino and carboxylate groups to form a chelate ring. bas.bg In the case of cysteine, coordination occurs through the sulfhydryl and carboxylate groups. bas.bg Nitrogen-donor ligands like pyridine form simple adducts, while chelating thioether ligands can enforce a specific stereochemistry, such as the cis geometry in [SeBr₂(MeS(CH₂)₂SMe)]. oulu.firsc.org

A significant aspect of the bonding in these complexes is the role of chalcogen bonding. nih.gov This refers to the non-covalent interaction involving a Group 16 element (like selenium) acting as an electrophilic site. In the structure of (PyH)₂{[SeBr₅]Br(Br₂)₂}, selenium participates in chalcogen bonding, a feature that distinguishes its coordination chemistry from that of tellurium(IV) in similar compounds. nih.gov These non-covalent interactions, including both halogen and chalcogen bonds, are crucial in assembling the molecules into extended supramolecular architectures in the solid state. nih.gov

Structural Elucidation of Coordination Complexes

The coordination environment around the selenium(IV) atom is typically a distorted octahedron. In the anion [SeBr₆]²⁻, the geometry is octahedral with Se-Br bond lengths ranging from 2.569 to 2.580 Å. mdpi.com In other complexes, the anions can be pyramidal [SeBr₅]⁻, where the selenium atom has a square pyramidal geometry. nih.gov For example, in the structure of (PyH)₂{[SeBr₅]Br(Br₂)₂}, the [SeBr₅]⁻ anion exhibits equatorial Se-Brₑq bond lengths of 2.559 Å and a shorter axial Se-Brₐₓ bond of 2.360 Å. nih.gov This anion's coordination environment is further described as pseudo-octahedral due to a long-range interaction with another bromide ion at a distance of 3.049 Å. nih.gov

Adducts with neutral ligands also display octahedral geometries. The complex SeCl₄·2py, which is isomorphous with SnBr₄·2py, features a trans-octahedral arrangement of the pyridine ligands around the central atom. rsc.org The reaction of selenium dihalides with 2,6-dihalo-9-selenabicyclo[3.3.1]nonanes results in 2:1 complexes where the central selenium atom is part of a linear arrangement, and the bicyclic fragment maintains a chair-chair conformation. rsc.org

The structural diversity is further highlighted by the existence of the Se₄Br₁₆ cubane-like units found in the two polymorphs of solid this compound itself. wikipedia.org

Table 1: Selected Bond Lengths in this compound and its Coordination Compounds from X-ray Diffraction Studies

| Compound/Ion | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| [SeBr₆]²⁻ in (4-MePyH)₅[Se₂Br₉]SeBr₆₂ | Se-Br | 2.569–2.580 | mdpi.com |

| [Se₂Br₉]⁻ in (4-MePyH)₅[Se₂Br₉]SeBr₆₂ | Se-Br (terminal) | 2.374–2.406 | mdpi.com |

| [Se₂Br₉]⁻ in (4-MePyH)₅[Se₂Br₉]SeBr₆₂ | Se-μ₂-Br (bridging) | 2.824–2.913 | mdpi.com |

| [SeBr₅]⁻ in (PyH)₂{[SeBr₅]Br(Br₂)₂} | Se-Br (axial) | 2.360 | nih.gov |

| [SeBr₅]⁻ in (PyH)₂{[SeBr₅]Br(Br₂)₂} | Se-Br (equatorial) | 2.559 | nih.gov |

Beyond the primary coordination sphere, interactions between selenium atoms can lead to the formation of polynuclear species. X-ray diffraction studies have been instrumental in identifying and characterizing these inter-selenium bonds.

A prominent example is the binuclear anion [Se₂Br₉]⁻, which consists of two SeBr₆ octahedra sharing a common face (three bridging bromide ions). mdpi.com This structure is common for halometalates of antimony and bismuth but is considered rare for selenium. mdpi.com In this anion, the terminal Se-Br bonds are significantly shorter (2.374–2.406 Å) than the bridging Se-μ₂-Br bonds (2.824–2.913 Å). mdpi.com The longest of these bridging interactions can also be viewed as a strong chalcogen bond. mdpi.com

Furthermore, direct coordination bonds between selenium atoms have been observed in specific ligand environments. The reaction of 2,6-dihalo-9-selenabicyclo[3.3.1]nonanes with selenium dihalides produces complexes that feature a linear Se···Se···Se arrangement. rsc.org These were the first examples of complexes with such Se···Se···Se coordination bonds. rsc.org The Se···Se distances in these structures are significantly longer than a typical Se-Se single bond (approx. 2.34 Å), indicating a weaker, dative coordination bond. rsc.org These findings are significant for coordination chemistry as they demonstrate the capacity of selenium to form extended, covalently linked chains. nih.govrsc.org

Advanced Spectroscopic Methodologies for the Characterization of Selenium Tetrabromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure of selenium compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule.

⁷⁷Se NMR Spectroscopy for Selenium Environment Probing

With a natural abundance of 7.63% and a spin of ½, the ⁷⁷Se isotope is a valuable probe for understanding the chemical environment of selenium. nih.govhuji.ac.il ⁷⁷Se NMR spectroscopy offers a very wide chemical shift range, making it highly sensitive to the electronic surroundings of the selenium atom. huji.ac.ilresearchgate.net Different types of selenium compounds exhibit characteristic chemical shift ranges, which aids in their identification. huji.ac.il

In the context of selenium halides, ⁷⁷Se NMR is crucial for studying equilibria in solution. For instance, selenium tetrabromide in various aprotic solvents dissociates to form an equilibrium mixture of selenium dibromide (SeBr₂), diselenium (B1237649) dibromide (Se₂Br₂), and elemental bromine. acs.orgpsu.edu The chemical shifts of these species can be resolved, allowing for the determination of equilibrium constants. capes.gov.br For example, selenium dibromide, when formed from selenium and this compound in acetonitrile (B52724), displays a singlet at 1496 ppm in the ⁷⁷Se NMR spectrum. capes.gov.brresearchgate.net The chemical shifts for various selenium bromides have been reported in different solvents, highlighting the solvent's influence on the position of these equilibria. capes.gov.br

The sensitivity of the ⁷⁷Se chemical shift is also beneficial for conformational analysis, as different conformers can have significantly different chemical shifts, leading to higher coalescence temperatures in dynamic NMR experiments compared to ¹H or ¹³C NMR. researchgate.net

Table 1: ⁷⁷Se NMR Chemical Shifts of Selected Selenium Bromide Species

| Species | Chemical Shift (ppm) | Solvent/Conditions |

| SeBr₂ | 1496 | Acetonitrile (from Se and SeBr₄) capes.gov.brresearchgate.net |

| Se₂Br₂ | -111 | - |

| SeBr₂ | -140 to -375 | - |

| Se₃Br₂/Se₄Br₂ | -373 | - |

| SeBr₃⁺ | 1323.1 | SO₂ cdnsciencepub.com |

Note: Chemical shifts are relative to a standard reference, often dimethyl selenide (B1212193) (Me₂Se).

¹H and ¹³C NMR Spectroscopy for Organic Derivatives

While ⁷⁷Se NMR provides direct information about the selenium center, ¹H and ¹³C NMR spectroscopy are essential for characterizing the organic moieties in derivatives of this compound. nih.govpsu.edu These techniques provide detailed information about the structure and connectivity of the carbon and hydrogen framework in organoselenium compounds. researchgate.net

In the study of organoselenium compounds, the chemical shifts of protons and carbons adjacent to the selenium atom are particularly informative. For example, in the characterization of new organoselenium compounds, ¹H and ¹³C NMR spectra, often in combination with 2D techniques like HSQC and HMBC, are used to assign all proton and carbon signals. psu.eduresearchgate.net

Furthermore, coupling constants between ⁷⁷Se and ¹H or ¹³C nuclei can provide valuable structural information. huji.ac.il One-bond ¹³C-¹⁷Se coupling constants (¹J(¹³C-¹⁷Se)) can be quite large, in the range of 209–221 Hz for selenocarbonyls. rsc.org Two- and three-bond couplings are smaller but can still be observed and are useful for structural elucidation. huji.ac.il These couplings appear as satellites in the ¹H and ¹³C spectra due to the low natural abundance of ⁷⁷Se. huji.ac.il

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. These methods are fundamental for identifying functional groups and determining molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly useful for identifying the functional groups present in a compound. For this compound, the solid-state structure has been a subject of investigation, with IR spectroscopy providing key evidence. Early studies suggested an ionic formulation, SeBr₃⁺Br⁻. acs.org

In solution, the situation is different. Studies of this compound in various nonaqueous solvents have shown that the compound dissociates. acs.orgpsu.edu A strong absorption band observed around 290 cm⁻¹ in the IR spectra of these solutions is associated with the Se-Br stretching modes of selenium dibromide (SeBr₂), one of the dissociation products. acs.orgpsu.edu The IR spectra of solid this compound have been reported and compared with other selenium and tellurium tetrahalides. rsc.orgrsc.orgacs.org

For organic derivatives of this compound, IR spectroscopy is used to confirm the presence of various organic functional groups by identifying their characteristic absorption bands. nih.govajol.info

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly effective for studying the vibrations of non-polar bonds and symmetric molecules. The Raman spectrum of solid this compound has been reported and used to investigate its structure. cdnsciencepub.comdokumen.pub

Like IR, Raman spectroscopy has been instrumental in studying the behavior of this compound in solution. The Raman spectrum of SeBr₄ in acetonitrile has been reported. researchgate.net The technique can distinguish between the different selenium bromide species present in equilibrium. For example, selenium dibromide (SeBr₂), formed from Se and SeBr₄ in acetonitrile, exhibits Raman lines at 291, 265, and 105 cm⁻¹. capes.gov.brresearchgate.net The Se-Se stretching mode of Se₂Br₂ is observed at 286 cm⁻¹, which can overlap with a mode of SeBr₂. cdnsciencepub.com

Table 2: Vibrational Frequencies (cm⁻¹) for Selenium Bromide Species

| Species | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| SeBr₂ | ~290 acs.orgpsu.edu | 291, 265, 105 capes.gov.brresearchgate.net | Se-Br stretching modes |

| Se₂Br₂ | - | 286 cdnsciencepub.com | Se-Se stretching mode (ν₂) |

| Se₃Br₂ | - | 182, 81 cdnsciencepub.com | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The resulting spectrum provides information about the electronic structure of the compound.

Studies on this compound in various nonaqueous solvents have utilized UV-Vis spectroscopy. acs.orgacs.org These studies have shown that SeBr₄ is fully dissociated in a range of solvents, leading to an equilibrium mixture of selenium mono- and dibromides and bromine. acs.orgpsu.edu The electronic spectra of these solutions are a composite of the absorptions of the species present in the equilibrium.

For derivatives, such as organoselenium compounds, UV-Vis spectroscopy can be used to study electronic transitions, which are often in the UV range. For instance, mixed-ligand complexes of Se(IV) with nicotinamide (B372718) and amino acids show noticeable absorption peaks in the 270-490 nm range. ajol.info The formation of selenium nanoparticles can also be confirmed by a characteristic absorption maximum. ajol.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and investigating the fragmentation behavior of compounds. For this compound, the theoretical molecular weight is approximately 398.59 g/mol . nih.govnih.gov The exact mass is calculated to be 399.58577 Da, with a monoisotopic mass of 395.58987 Da. nih.govnih.gov

However, the analysis of this compound in the gas phase by mass spectrometry is complicated by its thermal instability. Studies have shown that this compound evaporates incongruently, meaning it decomposes upon heating into more stable, smaller molecules. psu.edu Gas-phase electron diffraction (GED) experiments combined with mass spectrometry have revealed that solid SeBr₄ decomposes to form gaseous selenium dibromide (SeBr₂) and molecular bromine (Br₂). psu.edu A minor amount of diselenium dibromide (Se₂Br₂) has also been detected in the vapor phase. psu.edu

This decomposition behavior means that the mass spectrum of the vapor produced from heating solid this compound primarily shows peaks corresponding to the fragments of SeBr₂ and Br₂, rather than the parent molecular ion of SeBr₄. The structures of various organoselenium compounds, some derived from reactions involving this compound, have been successfully characterized using mass spectrometry, often in conjunction with other spectroscopic techniques like multinuclear NMR. researchgate.net

Table 1: Computed Mass Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 398.59 g/mol | nih.govnih.gov |

| Exact Mass | 399.58577 Da | nih.govnih.gov |

| Monoisotopic Mass | 395.58987 Da | nih.govnih.gov |

X-ray Diffraction (XRD) Techniques

X-ray diffraction is an indispensable tool for elucidating the crystalline structure of solid materials. For this compound, both powder and single-crystal XRD have been employed to identify its different crystalline forms and to determine their precise atomic arrangements.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is primarily used for the identification of crystalline phases within a bulk sample. This compound is known to exist in two distinct crystalline polymorphs: the thermodynamically stable trigonal α-SeBr₄ and the metastable monoclinic β-SeBr₄. researchgate.netresearchgate.net The β-form can be irreversibly transformed into the α-form through annealing. researchgate.netresearchgate.net

PXRD patterns provide a characteristic fingerprint for each polymorph, allowing for their differentiation and for assessing the phase purity of a sample. The diffraction patterns consist of a series of peaks at specific 2θ angles, which are determined by the crystal lattice of the material.

Single-Crystal X-ray Diffraction for Precise Structural Determination

The structures of both α-SeBr₄ and β-SeBr₄ are composed of tetrameric, cubane-like molecules of [SeBr₄]₄. researchgate.netresearchgate.net The key difference between the two polymorphs lies in the spatial arrangement of these tetrameric units within the crystal lattice. researchgate.netresearchgate.net

For the α-polymorph, which crystallizes in the trigonal space group P31c, single-crystal XRD has revealed a structure with two inequivalent selenium sites. In these sites, the selenium atoms are bonded to bromine atoms in a distorted octahedral geometry, with Se-Br bond distances ranging from 2.40 to 3.00 Å. materialsproject.orgosti.gov Specifically, there are shorter Se-Br bonds of approximately 2.40 Å and longer ones around 2.97 Å. materialsproject.orgosti.gov

The β-polymorph crystallizes in the monoclinic space group C2/c and is isostructural with tellurium tetrachloride (TeCl₄). researchgate.netresearchgate.net

Table 2: Crystallographic Data for this compound Polymorphs

| Property | α-SeBr₄ | β-SeBr₄ | Reference |

| Crystal System | Trigonal | Monoclinic | researchgate.netresearchgate.netwikipedia.org |

| Space Group | P31c | C2/c | researchgate.netresearchgate.netwikipedia.org |

| a (Å) | 10.200(7) | 17.02 | researchgate.netmaterialsproject.org |

| b (Å) | 10.200(7) | 10.39 | researchgate.netmaterialsproject.org |

| c (Å) | 30.351(18) | 15.49 | researchgate.netmaterialsproject.org |

| α (°) | 90 | 90 | materialsproject.org |

| β (°) | 90 | 117 | researchgate.net |

| γ (°) | 120 | 90 | materialsproject.org |

| Z (formula units) | 16 | 16 | researchgate.netresearchgate.net |

Electron Microscopy and Elemental Analysis

Electron microscopy techniques are crucial for visualizing the surface morphology and internal nanostructure of materials.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning electron microscopy (SEM) is used to obtain high-resolution images of the surface of a sample, providing information about its topography and morphology. While specific SEM images of pure this compound crystals are not widely published, the technique is frequently used to characterize the morphology of selenium-containing compounds and nanomaterials derived from selenium halides. For instance, SEM has been used to study the surface of selenium nanoparticles, which can be synthesized from precursors like selenium tetrachloride. nih.gov It has also been employed to examine the morphology of various minerals containing selenium. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission electron microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal structure and nanostructure of materials. TEM is particularly valuable for characterizing the size, shape, and distribution of nanoparticles. The technique has been instrumental in the study of selenium nanoparticles, often synthesized via the reduction of selenium compounds. google.com These studies reveal details about the particle size, which can range from the nanometer to the micrometer scale, and their morphology, which is often spherical. nih.govgoogle.com While direct TEM analysis of this compound is not commonly reported, the technique is essential for characterizing the nanostructured materials that can be synthesized from it.

Energy Dispersive X-ray (EDX) Analysis for Elemental Composition

Energy Dispersive X-ray (EDX) spectroscopy, often referred to as EDS or EDAX, is a standard analytical technique used for the elemental analysis and chemical characterization of a sample. It is a powerful tool frequently integrated with electron microscopy platforms, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), to provide qualitative and quantitative information on the elemental composition of a specimen. bohrium.comresearchgate.net The technique works by bombarding a sample with a focused beam of electrons, which excites the atoms within the sample, causing them to emit characteristic X-rays. researchgate.net The energy of these X-rays is unique to each element, allowing for their precise identification. The intensity of the emitted X-rays is proportional to the concentration of the element in the sample.

In the context of selenium-based compounds, EDX analysis is crucial for confirming the presence of selenium and other constituent elements, thereby verifying the successful synthesis and purity of the material. bohrium.comchalcogen.ro While EDX provides elemental information, it is often used in conjunction with other techniques like X-ray diffraction (XRD) for crystal structure analysis and Fourier-transform infrared spectroscopy (FTIR) for understanding chemical bonding. bohrium.com

Detailed Research Findings

Research on various selenium-containing materials demonstrates the utility of EDX in confirming elemental composition. Studies on selenium derivatives and nanoparticles provide precise data on the elements present and their relative abundance.

One area of research involves the covalent functionalization of multi-walled carbon nanotubes (MWCNTs) with organoselenophosphorus compounds. researchgate.net In these studies, EDX analysis is indispensable for tracking the changes in elemental composition through different stages of modification, including bromination and subsequent functionalization with selenium-containing molecules. researchgate.netmdpi.com A chemical analysis of the micro-areas of the purified products can reveal the content of key elements such as carbon, bromine, oxygen, selenium, and phosphorus. mdpi.comresearchgate.net

For instance, in a study involving the modification of MWCNTs, EDX analysis quantified the elemental changes after each functionalization step. researchgate.netmdpi.com The data showed that for one derivative, the content of selenium reached 14% by weight, confirming successful functionalization. researchgate.net Conversely, the bromine content was observed to decrease significantly after the nanotubes were modified with phosphoroselenoates, indicating the substitution of bromine atoms. mdpi.comresearchgate.net

Table 1: Elemental Composition of Modified Multi-Walled Carbon Nanotubes (MWCNTs) by EDX (wt%) This table presents data on the weight percentage (wt%) of elements found in various modified carbon nanotube samples, as determined by EDX analysis. The data is based on findings from studies on functionalized MWCNTs. researchgate.netmdpi.com

| Sample | C (wt%) | O (wt%) | P (wt%) | Se (wt%) | Br (wt%) |

| MWCNT-I | 79.0 | 2.8 | 4.2 | 14.0 | - |

| MWCNT-II | 88.0 | 7.0 | 2.0 | 2.0 | 1.0 |

| MWCNT-III | 91.0 | 6.0 | 1.0 | 1.0 | 1.0 |

EDX is also a primary characterization method for selenium nanoparticles (SeNPs), which are synthesized for various applications. bohrium.com The analysis confirms the elemental nature of the synthesized nanoparticles. In one study, EDX analysis of SeNPs highlighted the elemental composition as 13.75% selenium, 69.27% oxygen, and 16.98% sodium. jneonatalsurg.com The presence of oxygen and sodium can be attributed to the biological molecules or stabilizers used during the green synthesis process. jneonatalsurg.com

The EDX spectrum itself provides characteristic peaks corresponding to the electron shell transitions of the elements present. For selenium, strong absorption peaks are typically observed at specific energy levels. Research has identified these peaks at approximately 1.35-1.37 keV (SeLα), 11.20-11.22 keV (SeKα), and 12.40-12.49 keV (SeKβ). nih.govbiomedpharmajournal.org The detection of these distinct peaks provides unambiguous confirmation of selenium's presence in a sample. nih.gov

Although direct EDX research data specifically for this compound is not extensively detailed in the cited literature, the technique's proven effectiveness in detecting and quantifying both selenium and bromine in various chemical matrices confirms its applicability. mdpi.commdpi.com For this compound (SeBr₄), EDX analysis would be employed to verify the presence of selenium and bromine and to assess the stoichiometric ratio of the elements, ensuring the compound's purity and correct elemental composition.

Applications of Selenium Tetrabromide in Advanced Materials Synthesis

Role as a Precursor in Semiconductor Materials Production

Selenium tetrabromide's role in the production of traditional semiconductor materials is primarily as a specialized reagent and a precursor to other reactive species. Direct application of SeBr₄ is less common than other selenium compounds, but its chemical properties make it useful in specific contexts.

One documented application is its use as a dopant for semiconductor materials. echemi.com In this role, it introduces selenium atoms into a host material to modify its electronic properties. Furthermore, this compound has been identified as having potential applications in the broader production of semiconductors, although specific large-scale processes are not widely detailed. ontosight.ai

Research has also shown that this compound can serve as a precursor to other selenium halides that have relevance in materials science. For instance, SeBr₄ decomposes in the gas phase or upon heating to form species such as selenium dibromide (SeBr₂) and selenium monobromide (Se₂Br₂). These lower-valent selenium bromides are also reactive and can be used in further synthetic steps. In particular, research into the optical characteristics of diselenium (B1237649) dibromide (Se₂Br₂) has indicated potential applications in the development of semiconductor devices.

Integration into Chalcogenide Material Fabrication

In the fabrication of chalcogenide materials, this compound is utilized as a key electrophilic reagent for the synthesis of complex heterocyclic systems, which are themselves building blocks for advanced functional materials. These materials are part of a broader class of organic and organometallic chalcogenide materials with applications in electronics.

A significant application of this compound is in promoting the cyclization of organic molecules to form selenophenes. mdpi.comnih.gov Selenophenes are sulfur-analogue heterocycles that are of great interest in materials science for their use in:

Organic Field-Effect Transistors (OFETs) nih.gov

Organic Light-Emitting Diodes (OLEDs) nih.gov

Organic Solar Cells (OSCs) nih.gov

One specific study detailed the synthesis of selenophenes fused to quinoline (B57606) rings through a selenobromination reaction of alkynylquinolones. mdpi.comnih.gov The reaction was promoted by this compound in a dioxane solvent, yielding the desired selenophene[3,2-c]quinolones with yields of 75-77%. mdpi.com

In a similar vein, this compound has been reacted with specific organosilicon compounds. The reaction with dimethyldiethynylsilane, for example, results in the formation of novel selenium- and silicon-containing heterocyclic compounds, demonstrating its utility in creating specialized organochalcogenide materials. researchgate.netresearchgate.net

Table 2: Documented Applications of this compound in Material Synthesis

| Precursor | Reaction Type | Resulting Material/Compound | Potential Application | References |

| This compound | Doping | Selenium-doped semiconductors | Modifying electronic properties | echemi.com |

| This compound | Thermal Decomposition | Diselenium Dibromide (Se₂Br₂) | Precursor for semiconductor devices | |

| This compound | Selane-Friedel-Crafts Cyclization | Selenophene[3,2-c]quinolones | Organic electronics (OLEDs, OFETs) | mdpi.comnih.gov |

| This compound | Addition to Alkynes | 2,4-dibromo-2-dibromomethyl-3-dimethylsilyl-1-selena-3-silacyclopent-4-ene | Specialized organoselenium-silicon heterocycles | researchgate.net |

Utilization in the Synthesis of Selenium-Based Nanomaterials (e.g., Selenium Nanoparticles, Quantum Dots)

While selenium halides are a known class of precursors for the synthesis of selenium-based nanomaterials, the scientific literature overwhelmingly points to the use of selenium tetrachloride (SeCl₄) for these applications. Selenium tetrachloride is frequently cited as the starting reagent for the chemical reduction synthesis of selenium nanoparticles (SeNPs).

In contrast, specific and detailed research findings on the use of this compound (SeBr₄) for the synthesis of selenium nanoparticles or selenium quantum dots (SeQDs) are not prominent in the available literature. Although SeBr₄ shares similarities in its chemical properties with SeCl₄, established protocols and research studies have favored the tetrachloride variant as the precursor of choice for nanomaterial fabrication. ontosight.ai Therefore, while the potential for SeBr₄ to act as a selenium source exists, its practical application in this specific area of nanotechnology is not well-documented.

Future Research Directions and Emerging Trends

Novel Synthetic Strategies for Selenium Tetrabromide and its Derivatives

Future research in the synthesis of this compound and its derivatives is geared towards enhancing efficiency, selectivity, and functional group tolerance. A significant trend is the utilization of in situ generated this compound, which circumvents the handling of the pure, moisture-sensitive compound. This approach has been successfully employed in the synthesis of various heterocyclic compounds. researchgate.net

One novel strategy involves the reaction of selenium dioxide with hydrobromic acid to generate this compound directly in the reaction medium, which then reacts with substrates like ethynylpyridines to afford 3-bromoselenolo[3,2-b]pyridines. researchgate.net This method avoids the isolation of the reactive selenium reagent, simplifying the experimental procedure.

The development of new catalytic systems is another promising avenue. While this compound itself can act as a catalyst, future work may explore the use of co-catalysts to enhance its reactivity and selectivity in reactions such as the synthesis of functionalized selenophenes. chim.it

Furthermore, the synthesis of selenium-containing polymers using this compound as a precursor is an emerging area. scispace.comrsc.org These polymers exhibit unique optical and electronic properties, making them attractive for applications in materials science. rsc.org Future strategies will likely focus on developing controlled polymerization techniques to produce polymers with well-defined architectures and functionalities. scispace.com An example of such a strategy is the use of selenium compounds as Reversible Addition-Fragmentation chain Transfer (RAFT) agents in controlled radical polymerization. scispace.com

A summary of emerging synthetic approaches is presented in the table below:

| Synthetic Strategy | Description | Potential Advantages |

| In situ Generation | This compound is formed directly in the reaction mixture from stable precursors (e.g., SeO₂ and HBr). | Avoids handling of the pure, sensitive reagent; simplifies experimental setup. |

| Novel Catalytic Systems | Exploration of co-catalysts to modulate the reactivity and selectivity of this compound in organic transformations. | Improved reaction yields, reduced reaction times, and enhanced selectivity. |

| Polymer Synthesis | Use of this compound to create selenium-containing polymers and co-polymers. | Access to new materials with unique optical, electronic, and self-healing properties. |

| Controlled Polymerization | Application of selenium compounds in techniques like RAFT polymerization. | Precise control over polymer molecular weight and architecture. |

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches

A significant trend in understanding the chemistry of this compound involves the synergy between experimental techniques and computational modeling. This dual approach provides a more comprehensive picture of reaction mechanisms, transition states, and the nature of reactive intermediates.

Quantum chemical studies, particularly Density Functional Theory (DFT) calculations, have become instrumental in elucidating the pathways of reactions involving this compound. For instance, computational studies on the cyclization of dimethyldiethynylsilane with this compound have revealed that the reaction is initiated by the formation of a bimolecular complex, Br₂⋯SeBr₂. researchgate.net These calculations explained the kinetic preference for the formation of a five-membered heterocycle through a four-center transition state. researchgate.net

Experimental validation of these computational findings is often achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The monitoring of reaction progress using ¹H NMR has confirmed the intermediates and products predicted by DFT calculations. researchgate.net Similarly, ⁷⁷Se NMR spectroscopy, combined with DFT calculations, has been used to semi-quantitatively estimate the composition of complex reaction mixtures containing various selenium-bromine species. researchgate.net

Future research will likely see an increased application of more advanced computational methods, such as ab initio molecular dynamics, to simulate reaction dynamics in real-time. This, coupled with sophisticated experimental techniques like time-resolved spectroscopy, will offer unprecedented insights into the intricate mechanisms of this compound reactions. The study of the kinetics of selenium(IV) oxidation by aqueous bromine has highlighted the complexity of the system, where bromide ions have an inhibitory effect that cannot be explained simply. nih.gov A proposed kinetic model that includes multiple acid-base equilibria and a bromonium ion transfer initiating step has been shown to fit experimental data well, demonstrating the power of combining kinetic studies with detailed mechanistic proposals. nih.gov

Expansion of Applications in Catalysis and Advanced Materials

The unique electronic properties of selenium make this compound and its derivatives promising candidates for applications in catalysis and advanced materials. Research is actively exploring these avenues, aiming to develop novel and efficient chemical transformations and materials with unique functionalities.

In catalysis, selenium compounds are known to be effective in a range of oxidation reactions. numberanalytics.comscispace.comalfachemic.com this compound can serve as a precursor to catalytically active species. For example, selenium tetrachloride, a related compound, has been shown to catalyze the biomimetic iodofunctionalization of aromatic compounds. researchgate.net Future work is expected to expand the catalytic scope of this compound to other transformations, such as bromofunctionalization reactions and other oxidative processes, leveraging its ability to act as a halogenating agent and a Lewis acid. growthmarketreports.com The development of selenium-based catalysts is driven by their high selectivity and ability to function under mild conditions. numberanalytics.com

The incorporation of selenium into polymers is a rapidly growing field for the development of advanced materials. scispace.comrsc.org Selenium-containing polymers exhibit a range of interesting properties, including high refractive indices, redox-responsiveness, and self-healing capabilities. rsc.orgnih.gov These properties make them suitable for applications in optics, drug delivery, and smart materials. rsc.orgnih.govmdpi.com Future research will focus on the synthesis of well-defined selenium-containing polymers using this compound and its derivatives, and the exploration of their structure-property relationships to tailor materials for specific applications.

| Application Area | Emerging Trend | Potential Impact |

| Catalysis | Development of this compound-based catalytic systems for novel organic transformations (e.g., bromofunctionalization). | Greener and more efficient synthetic routes to valuable chemicals. |

| Advanced Materials | Synthesis of selenium-containing polymers with tailored optical, electronic, and responsive properties. | Creation of new materials for applications in electronics, photonics, and biomedicine. |

| Stimuli-Responsive Materials | Design of polymers that respond to external stimuli like redox potential or light, based on the dynamic nature of selenium bonds. | Development of smart materials for sensors, actuators, and controlled release systems. nih.gov |

Development of New Analytical Techniques for this compound Speciation